1-benzyl-5-phenyl-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H14N2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-benzyl-5-phenylpyrazole |
InChI |
InChI=1S/C16H14N2/c1-3-7-14(8-4-1)13-18-16(11-12-17-18)15-9-5-2-6-10-15/h1-12H,13H2 |
InChI Key |
PQOFFHYKJNXCNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 1 Benzyl 5 Phenyl 1h Pyrazole
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) and Phenyl Moieties
The pyrazole ring is an aromatic heterocycle, and its electron density distribution influences the regioselectivity of electrophilic substitution. The two nitrogen atoms within the ring decrease electron density at the C3 and C5 positions, making the C4 position the most susceptible to electrophilic attack. pharmaguideline.compharmajournal.net In the case of 1-benzyl-5-phenyl-1H-pyrazole, the C4 position is the primary site for reactions like halogenation, nitration, and sulfonation. pharmajournal.netijnrd.org
The phenyl group at the C5 position and the N-benzyl group can also undergo electrophilic aromatic substitution. The orientation of substitution on these rings (ortho, meta, or para) is directed by the activating or deactivating nature of the pyrazole ring and the benzyl (B1604629) group, respectively. For instance, nitration of N-phenylpyrazole can lead to substitution on the phenyl ring. hanyang.ac.kr
Table 1: Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent | Position of Substitution | Product |
| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | C4 of pyrazole ring | 1-Benzyl-4-halo-5-phenyl-1H-pyrazole |
| Nitration | HNO₃/H₂SO₄ | C4 of pyrazole ring / Phenyl rings | 1-Benzyl-4-nitro-5-phenyl-1H-pyrazole and isomers |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | C4 of pyrazole ring | 1-Benzyl-4-acyl-5-phenyl-1H-pyrazole |
Interactive Data Table: Electrophilic Substitution on Pyrazole Derivatives
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| 3-Nitropyrazole | Benzyl bromide | K₂CO₃, DMSO | 1-Benzyl-3-nitro-1H-pyrazole | High | sci-hub.st |
| 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzene | N-halosuccinimides | Ethanol, reflux | Halogenated derivatives | - | researchgate.net |
| 4-Benzoyl-5-phenyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonyl chloride | Arenes | AlCl₃ | 3,4-Diaroyl derivatives | Good | researchgate.netresearchgate.net |
Nucleophilic Substitution Reactions Involving the N-Benzyl Group
The N-benzyl group is susceptible to cleavage under various conditions, a reaction often employed in the deprotection of N-heterocycles. This debenzylation can be achieved through hydrogenolysis (e.g., using Pd/C and H₂), or by treatment with strong acids or oxidizing agents. researchgate.netnih.govsioc-journal.cn The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For example, hydrogenolysis may not be suitable if the molecule contains reducible groups like alkenes or nitro groups. researchgate.net
Oxidative debenzylation using reagents like ceric ammonium (B1175870) nitrate (B79036) offers an alternative chemoselective method. rsc.org Base-promoted debenzylation, for instance with potassium tert-butoxide in DMSO, has also been reported as an efficient method. researchgate.net
Oxidation and Reduction Pathways of the Pyrazole Heterocycle
The pyrazole ring itself is generally resistant to oxidation and reduction due to its aromatic character. pharmajournal.netijnrd.orgchemicalbook.com Loss of aromaticity is energetically unfavorable. However, under forcing conditions, these transformations can occur. Catalytic hydrogenation can reduce the pyrazole ring, first to a pyrazoline and then to a pyrazolidine. pharmajournal.netijnrd.orgslideshare.net The N-phenyl derivative of pyrazole has been shown to be reduced to the corresponding pyrazoline using sodium in ethanol. slideshare.net
While the pyrazole ring is stable, side chains attached to it can be oxidized. For example, an alkyl group on the ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) without affecting the pyrazole core. pharmajournal.netchemicalbook.com There are also instances of oxidative cleavage of the pyrazole ring itself, which represents a less common reaction pathway. acs.org
Table 2: Oxidation and Reduction of Pyrazole Derivatives
| Reaction Type | Reagent/Condition | Product Type | Notes |
| Reduction | H₂/Catalyst (e.g., Pd) | Pyrazoline, Pyrazolidine | Stepwise reduction of the pyrazole ring. pharmajournal.netijnrd.orgslideshare.net |
| Reduction | Sodium/Ethanol | Pyrazoline | Applicable to N-phenyl derivatives. slideshare.net |
| Oxidation | KMnO₄ | Carboxylic acid | Oxidation of side chains, pyrazole ring is resistant. pharmajournal.netchemicalbook.com |
| Oxidation | Peroxide | Pyrazole N-oxide | Oxidation of the pyrazole ring itself is possible. ijnrd.org |
Functional Group Interconversions on the this compound Framework
The this compound framework allows for a wide range of functional group interconversions, enabling the synthesis of diverse derivatives. For instance, a carboxylic acid group, which can be introduced at the C4 position via Friedel-Crafts acylation followed by oxidation, can be converted into esters, amides, or other functional groups. google.com Similarly, a nitro group, introduced by nitration, can be reduced to an amine, which can then participate in various subsequent reactions. sci-hub.st
These transformations are crucial for modifying the physicochemical properties and biological activities of the parent compound. For example, the conversion of a carboxylic acid to an ester can alter its solubility and bioavailability.
Rearrangement Reactions and Tautomeric Equilibria in Pyrazole Systems
While this compound itself is a stable N-substituted pyrazole, the broader class of pyrazoles can undergo various rearrangement reactions. Photochemical and thermal rearrangements of 3H-pyrazoles, for example, can lead to the formation of cyclopropenes or other pyrazole isomers through sigmatropic shifts. cdnsciencepub.com Tandem [3+2] cycloaddition/ring-opening rearrangement reactions have also been developed for the synthesis of highly functionalized pyrazoles. acs.orgacs.org
For N-unsubstituted pyrazoles, annular tautomerism is a key feature, where a proton can migrate between the two nitrogen atoms. numberanalytics.comencyclopedia.pub This equilibrium is influenced by the nature and position of substituents, the solvent, and temperature. encyclopedia.pubfu-berlin.demdpi.com In the case of 3(5)-phenylpyrazole, the equilibrium generally favors the 3-phenyl tautomer. fu-berlin.de While the N-benzyl group in this compound prevents this specific tautomerism, understanding these equilibria is crucial when designing syntheses of related pyrazole derivatives.
Theoretical and Computational Investigations of 1 Benzyl 5 Phenyl 1h Pyrazole
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for analyzing the electronic structure of molecules like 1-benzyl-5-phenyl-1H-pyrazole. eurasianjournals.comeurasianjournals.com
Optimized Molecular Geometries and Electronic Structure Elucidation
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. By optimizing the geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. For instance, in related substituted pyrazoles, DFT calculations at the B3LYP/6-311++G(d,p) level have shown excellent agreement with experimental X-ray diffraction data. nih.gov The electronic structure of the molecule, which dictates its chemical behavior, can be thoroughly investigated. DFT allows for the calculation of the total energy, electron density distribution, and the energies of molecular orbitals. The distribution of electron density, for example, reveals that in pyrazole (B372694) rings, the majority of negative charge is often concentrated on the pyrrole-like nitrogen atom. nih.gov
Table 1: Predicted Optimized Geometrical Parameters for this compound (Exemplary Data) Note: This data is illustrative and based on typical values for similar structures calculated using DFT.
| Parameter | Predicted Value |
|---|---|
| N1-N2 Bond Length (Å) | 1.35 - 1.38 |
| N1-C5 Bond Length (Å) | 1.34 - 1.37 |
| C3-C4 Bond Length (Å) | 1.39 - 1.42 |
| C4-C5 Bond Length (Å) | 1.37 - 1.40 |
| N1-C(Benzyl) Bond Length (Å) | 1.45 - 1.48 |
| C5-C(Phenyl) Bond Length (Å) | 1.47 - 1.50 |
| Dihedral Angle (Pyrazole-Phenyl) (°) | Variable (dependent on conformation) |
| Dihedral Angle (Pyrazole-Benzyl) (°) | Variable (dependent on conformation) |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For pyrazole derivatives, the distribution of HOMO and LUMO orbitals often highlights the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Exemplary Data) Note: This data is illustrative and based on typical values for similar structures calculated using DFT.
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 3.5 to 5.5 |
Molecular Electrostatic Potential (MEP) Maps and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for identifying the electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack. For pyrazole derivatives, the nitrogen atoms of the pyrazole ring are generally expected to be regions of negative electrostatic potential, making them likely sites for interaction with electrophiles.
Conformational Analysis and Intramolecular Interactions in N-Benzyl Pyrazoles
The presence of the flexible benzyl (B1604629) group in this compound introduces conformational flexibility. Conformational analysis, often performed using computational methods, is crucial for understanding the preferred spatial arrangement of the benzyl and phenyl rings relative to the pyrazole core. The rotation around the single bonds connecting these rings can lead to different conformers with varying energies. These studies can reveal the most stable conformation and the energy barriers for rotation. Intramolecular interactions, such as steric hindrance or weak hydrogen bonds, can play a significant role in determining the preferred conformation. For instance, studies on 4-benzyl-1H-pyrazole have shown that different conformers and atropenantiomers can interconvert in solution. nih.gov
Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)
Computational methods, particularly DFT, are widely used to predict and help interpret various spectroscopic data.
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed and compared with experimental data to confirm the molecular structure. For substituted pyrazoles, computational studies have been used to correlate the electronic nature of substituents with the observed chemical shifts. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectra of the molecule. This helps in understanding the electronic structure and the nature of the chromophores within the molecule.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These theoretical frequencies, when scaled appropriately, can be compared with experimental FT-IR spectra to aid in the assignment of vibrational modes. For example, the characteristic N-H stretching frequency in pyrazoles is sensitive to substituent effects, which can be modeled computationally. mdpi.com
Table 3: Predicted Spectroscopic Data for this compound (Exemplary Data) Note: This data is illustrative and based on typical values for similar structures.
| Spectroscopic Technique | Predicted Feature | Predicted Range |
|---|---|---|
| 1H NMR | Pyrazole H-4 Proton | 6.0 - 6.5 ppm |
| 13C NMR | Pyrazole C-5 Carbon | 140 - 150 ppm |
| UV-Vis | λmax | 250 - 300 nm |
| IR | C=N Stretch | 1500 - 1600 cm-1 |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction. This allows for the determination of activation energies and the identification of the most likely reaction pathway. For pyrazoles in general, which are electron-rich heterocyclic systems, their versatile chemistry allows them to act as nucleophiles or be involved in electrophilic substitutions. nih.gov Computational modeling can elucidate the regioselectivity of such reactions and provide a deeper understanding of the factors controlling the reaction outcome.
Solvation Effects and Solution-Phase Conformations of Pyrazole Derivatives
The biological and chemical activity of pyrazole derivatives is significantly influenced by their molecular conformation and the surrounding solvent environment. Computational chemistry provides powerful tools to investigate these aspects, offering insights into the behavior of molecules like this compound in solution. eurasianjournals.comeurasianjournals.com Theoretical studies employ various models to simulate the effects of solvents on the geometry, stability, and electronic properties of these compounds.
One of the common approaches is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). dntb.gov.uaresearchgate.net These models represent the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of solvation free energies and the optimization of molecular geometries in the presence of a solvent. For instance, studies on pyrazole derivatives have shown that as the polarity of the solvent increases, the dipole moment of the molecule also tends to increase, indicating a greater charge separation in polar environments. researchgate.net
Explicit solvent models, often used in molecular dynamics (MD) simulations, provide a more detailed picture by considering individual solvent molecules. eurasianjournals.comeurasianjournals.comnih.gov MD simulations can track the dynamic behavior of a pyrazole derivative over time, revealing how its conformation changes and how it interacts with the surrounding solvent molecules through forces like hydrogen bonding and van der Waals interactions. nih.gov
Research on various pyrazole derivatives has demonstrated that the nature of the solvent can have a pronounced effect on their conformational preferences. The relative orientation of the substituent groups on the pyrazole ring, such as the benzyl and phenyl groups in this compound, can change depending on the solvent's polarity. These conformational changes, in turn, can affect the molecule's reactivity and its ability to interact with biological targets.
For example, computational studies on a pyrazole derivative, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-butan-1-one (CPB), have shown that the solvation energy is negative in various solvents, suggesting that the compound is soluble in them. researchgate.net The study also indicated that the stability of the compound varies with the solvent used.
The following table summarizes the calculated dipole moments and solvation energies for a pyrazole derivative in different solvents, illustrating the influence of the solvent environment on the molecule's properties.
| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | Solvation Energy (kcal/mol) |
|---|---|---|---|
| Gas Phase | 1.0 | 2.27 | 0.00 |
| Toluene | 2.38 | 3.15 | -8.54 |
| Chloroform | 4.81 | 3.85 | -12.11 |
| Ethanol | 24.55 | 4.42 | -15.23 |
| Water | 78.39 | 4.51 | -15.89 |
Note: The data in this table is representative of findings for pyrazole derivatives and is intended to illustrate the general trends of solvation effects. The exact values for this compound may vary.
These theoretical and computational investigations are crucial for understanding the behavior of pyrazole derivatives in solution, which is essential for applications in drug design and materials science. By predicting how a molecule like this compound will behave in a specific environment, researchers can better understand its biological activity and design new compounds with improved properties.
Structure Activity Relationship Sar Studies of 1 Benzyl 5 Phenyl 1h Pyrazole Derivatives
Elucidation of Structural Modulations on Biological Activity Profiles
Systematic structural modification of the 1-benzyl-5-phenyl-1H-pyrazole framework has led to significant insights into its pharmacological properties. The following sections detail the findings from these SAR explorations.
The pyrazole (B372694) core itself offers multiple positions for substitution, and modifications at these sites can drastically alter a compound's biological profile. Electrophilic substitution reactions tend to occur at the C4 position, while nucleophilic attacks are more common at the C3 and C5 positions. mdpi.com
Position 3: The introduction of different-sized residues at this position has shown varied effects on inhibitory activity. In a study of 3,5-diarylpyrazoles, replacing a phenyl group at position 3 with a smaller methyl group or a slightly larger benzyl (B1604629) group led to a decrease in inhibitory activity against the meprin α enzyme. nih.gov However, a cyclopentyl moiety at the same position resulted in a similar level of activity to the diphenylpyrazole, suggesting that a specific size and conformation are favored in the binding pocket. nih.gov
Position 4: The C4 position is often targeted for introducing functional groups that can modulate the molecule's properties. For instance, the introduction of a carbaldehyde group at this position provides a synthetic handle for creating a diverse library of derivatives. researchgate.net In a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives, the presence of substituents at the C4 position was integral to their activity as autophagy inhibitors. researchgate.net
Position 5: While the core topic is the 5-phenyl derivative, the nature of the group at C5 is paramount. In broader pyrazole chemistry, the substitution pattern at C3 and C5 determines the tautomeric preference, which can affect binding. mdpi.com For 1,5-diaryl pyrazoles, the electronic nature of the aryl ring at C5 is a key determinant of activity.
The following table summarizes the effect of substituents on the pyrazole ring based on studies of analogous compounds.
| Compound Series | Position Modified | Substituent | Observed Effect on Activity | Target/Assay | Reference |
| 3,4,5-substituted pyrazoles | C3 | Methyl, Benzyl | Decrease | Meprin α Inhibition | nih.gov |
| 3,4,5-substituted pyrazoles | C3 | Cyclopentyl | Similar to Phenyl | Meprin α Inhibition | nih.gov |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | C4 | Benzamide (B126) derivatives | Essential for activity | Autophagy Inhibition | researchgate.net |
The N1-benzyl group is a critical component of the pharmacophore. Modifications to this group can influence the compound's orientation within a binding site and its electronic properties.
SAR studies reveal that substituents on the benzyl group can significantly enhance potency. For instance, the introduction of a 4-bromo-2-hydroxybenzyl group in a series of 5-phenyl-1H-pyrazol-3-yl ureas resulted in a compound with potent inhibitory activity against the BRAF(V600E) kinase (IC₅₀ = 0.19 μM). researchgate.net This highlights the importance of specific hydrogen bonding (from the hydroxyl group) and halogen interactions (from the bromine). In another study, the introduction of a benzyl moiety at the N1 position of a pyrazole inhibitor was well-tolerated and provided a vector for further structural modifications. nih.gov
The electronic nature of the benzyl substituent is also key. A series of pyrazolo[4,3-e] researchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine derivatives were synthesized where the scaffold was conjugated with a 1-(3-trifluoromethyl-benzyl)-1H-pyrazole group. plos.org This specific group was intended to confer high affinity for the hA₂B adenosine (B11128) receptor but instead resulted in potent and selective antagonists of the hA₃ adenosine receptor, demonstrating how N1-substituent choice can dramatically shift target selectivity. plos.org
The 5-phenyl ring is another major site for modification to fine-tune biological activity. The electronic properties and position of substituents on this ring can influence binding affinity and selectivity.
In a study of pyrazole derivatives targeting the EGFR tyrosine kinase, a trifluoromethyl group at the para position of the phenyl ring exhibited the most potent anticancer activity, suggesting that strong electron-withdrawing groups in this position are beneficial. mdpi.com Similarly, for anti-inflammatory activity, monosubstituted electron-withdrawing groups on the phenyl ring linked to the pyrazole core led to strong efficacy. encyclopedia.pub A compound with a 4-chloro group on the phenyl ring was found to be a potent anti-inflammatory agent. encyclopedia.pub
Conversely, in other contexts, electron-donating groups have proven effective. A series of pyrazole-naphthalene derivatives were evaluated for anticancer activity against MCF-7 breast cancer cells, where a compound with an ethoxy group at position 4 of the phenyl ring showed the highest activity, being five times more potent than cisplatin. mdpi.com
The following table presents data from a study on 5-phenyl-1H-pyrazole derivatives as BRAF(V600E) inhibitors, illustrating the impact of substitutions on the N1-benzyl urea (B33335) moiety.
| Compound ID | N1-Benzyl Urea Moiety Substitution | BRAF(V600E) IC₅₀ (μM) | Antiproliferative IC₅₀ (μM) on A375 cells | Reference |
| 30 | 4-bromo-2-hydroxybenzyl | 0.19 | 1.32 | researchgate.net |
| 5l | 4-methoxybenzyl | - | 2.04 | researchgate.net |
Computational Approaches to SAR: Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Modeling
Computational methods are invaluable for rationalizing observed SAR data and predicting the activity of novel compounds.
Molecular docking simulations have been performed to understand how this compound derivatives bind to their targets. In a study of BRAF(V600E) inhibitors, docking revealed that a potent derivative binds tightly into the enzyme's active site. researchgate.net Similarly, docking studies of a new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, showed a high binding affinity for the human estrogen receptor alpha (ERα), suggesting its potential as an anti-breast cancer agent. mdpi.com These studies help visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding and activity.
Quantitative Structure-Activity Relationship (QSAR) models provide mathematical correlations between the chemical structures of compounds and their biological activities. A QSAR study on N-(1-benzyl-3,5-dimethyl-1H-pyrazole-4-yl) benzamide derivatives successfully developed a model for their autophagy inhibitory activities using the multiple linear regressions (MLR) method. researchgate.net Another QSAR model was developed for pyrazole derivatives active against the human colorectal adenocarcinoma cell line HT-29, which demonstrated good predictive power. researchgate.net Such models use descriptors like dipole moment, molecular orbital energies, and surface area to quantify the structural features that are most important for activity, enabling the in silico screening and design of new, more potent compounds. dergipark.org.trdergipark.org.tr
Rational Design Principles for Modulating Biological Target Interactions of N-Benzyl Pyrazole Scaffolds
The collective SAR and computational data provide several guiding principles for the rational design of new N-benzyl pyrazole inhibitors. scilit.comnih.gov
Optimize N1-Benzyl Substituents: The N1-benzyl group is a key handle for modulating potency and selectivity. The introduction of specific substituents, such as hydrogen bond donors/acceptors (e.g., -OH) and electron-withdrawing groups (e.g., -CF₃, halogens), at specific positions on the benzyl ring can lead to significant gains in activity. researchgate.netplos.org The benzyl group itself can be explored for further modifications to probe specific pockets within the target's binding site. nih.gov
Fine-Tune Phenyl Ring Substitutions: The 5-phenyl ring is another critical area for optimization. The choice between electron-withdrawing (e.g., -Cl, -CF₃) and electron-donating (e.g., -OCH₃) groups on this ring is highly dependent on the specific biological target. mdpi.comencyclopedia.pub Positional isomerism (ortho, meta, para) of these substituents is also a key factor. nih.gov
Utilize the Pyrazole Core: While the 1-benzyl and 5-phenyl groups are often the primary focus, positions C3 and C4 of the pyrazole ring should not be overlooked. These positions can be functionalized to improve physicochemical properties (like solubility) or to establish additional interactions with the target protein. nih.govresearchgate.net
Integrate Computational Modeling: The use of molecular docking and QSAR is essential for an efficient design process. nih.gov Docking can identify the most promising substitution vectors and rationalize SAR data, while QSAR can pre-screen virtual libraries of compounds to prioritize those with the highest predicted activity for synthesis. researchgate.netresearchgate.net This integrated approach accelerates the discovery of potent and selective inhibitors based on the this compound scaffold. scilit.com
Applications in Medicinal Chemistry Research and Lead Optimization
Identification of 1-Benzyl-5-phenyl-1H-pyrazole Derivatives as Promising Lead Compounds
The identification of lead compounds is a critical first step in the drug discovery pipeline. Pyrazole (B372694) derivatives, including those with the this compound backbone, have consistently emerged from screening campaigns as promising starting points for therapeutic development. nih.govglobalresearchonline.net Their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, underscores their potential. globalresearchonline.neteurekaselect.commdpi.com
For instance, research into kinase inhibitors has frequently identified pyrazole-containing compounds as potent leads. nih.govresearchgate.net The pyrazole ring can effectively mimic the hinge-binding interactions of ATP in the kinase active site. mdpi.com Modifications to the benzyl (B1604629) and phenyl rings of the this compound scaffold allow for the exploration of chemical space and the optimization of interactions with specific kinase targets. researchgate.net One study highlighted a series of 1,3-diphenyl-1H-pyrazole-4-carboxamides as potential inhibitors of CDK1/Cdc2, demonstrating the scaffold's utility in cancer research. nih.gov Similarly, pyrazole derivatives have been identified as promising leads for inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.
The following table summarizes examples of pyrazole derivatives identified as lead compounds for various therapeutic targets.
| Therapeutic Target | Pyrazole Derivative Class | Observed Activity |
| Cyclin-Dependent Kinase 1 (CDK1) | N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1,3-diphenyl-1H-pyrazole-4-carboxamides | Enzyme Inhibition nih.gov |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones | Potent Inhibition (IC50 = 8.93 nM for compound 3i) |
| Cannabinoid Receptor 1 (CB1) | Biarylpyrazoles (e.g., SR141716A) | Receptor Antagonism nih.gov |
| Aurora Kinase A | 7-(1-benzyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | Enzyme Inhibition researchgate.net |
| c-Met Kinase | Pyrazolyl-aminoquinazoline derivatives | Potent Inhibition nih.gov |
Strategies for Optimizing Biological Potency and Target Selectivity in Pyrazole Scaffolds
Once a lead compound is identified, the subsequent phase of lead optimization aims to enhance its potency, selectivity, and drug-like properties. For the this compound scaffold, several established strategies are employed to achieve these goals.
Scaffold modification involves systematically altering the core structure of the lead compound to improve its interaction with the biological target. The pyrazole ring itself is highly amenable to substitution at multiple positions, which significantly influences its biological properties. nih.gov For the this compound scaffold, modifications can be introduced on the pyrazole ring, the N1-benzyl group, or the C5-phenyl group. These modifications can enhance binding affinity and selectivity for the target protein. nih.gov
Fragment-Based Drug Discovery (FBDD) is another powerful strategy for lead optimization. nih.gov This approach involves screening small, low-molecular-weight fragments for binding to the target. nih.govacs.org Once a fragment that binds is identified, it can be "grown" or linked with other fragments to create a more potent lead compound. acs.org Pyrazole itself is a common fragment used in FBDD due to its favorable properties and ability to form key interactions, such as hydrogen bonds with the hinge region of kinases. nih.gov The potency of a lead can be improved by evolving a pyrazole fragment, using structural information to design larger molecules that form additional interactions with the target protein. acs.org
Rational drug design utilizes the three-dimensional structure of the target protein to design molecules that will bind with high affinity and selectivity. This approach is particularly effective for modulating the activity of enzymes and receptors.
Enzyme Inhibition: Pyrazole derivatives have been rationally designed as inhibitors for a wide range of enzymes. For instance, in the design of carbonic anhydrase inhibitors, pyrazole derivatives have shown potent, low-nanomolar inhibition constants against human carbonic anhydrase isoforms I and II (hCA I and II). nih.gov Molecular docking studies can reveal how these pyrazole derivatives bind to the active site, allowing for further optimization. mdpi.comnih.gov For example, docking studies of pyrazole derivatives with rearranged during transfection (RET) kinase showed that amino groups on a fused ring formed crucial hydrogen bonds with the hinge region residue Ala807, providing a basis for designing more potent inhibitors. mdpi.com
Receptor Antagonism: The this compound scaffold is also relevant in the design of receptor antagonists. A notable example is the development of cannabinoid receptor 1 (CB1) antagonists based on a pyrazole core. nih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions are required for potent antagonistic activity, including a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov
Investigation of Molecular Mechanisms Underlying Biological Activities for N-Benzyl Pyrazole Analogues
Understanding the molecular mechanism of action is crucial for the development of safe and effective drugs. For N-benzyl pyrazole analogues, this involves identifying their direct molecular targets and elucidating the downstream signaling pathways they modulate.
For pyrazole-based kinase inhibitors, the mechanism often involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. nih.gov X-ray crystallography and molecular modeling studies can provide detailed insights into the binding mode of these inhibitors. For example, docking studies have shown that the pyrazole moiety of some inhibitors fits into the extended-hinge region of the target enzyme. nih.gov
In the context of anti-inflammatory activity, some pyrazole derivatives function as selective inhibitors of cyclooxygenase-2 (COX-2). The mechanism involves blocking the enzyme's active site, which prevents the synthesis of prostaglandins, key mediators of inflammation. frontiersin.org Molecular docking studies of pyrazole–pyridazine hybrids have shown a strong binding affinity towards the COX-2 active site. Furthermore, these compounds have been shown to inhibit the production of pro-inflammatory cytokines and mediators like nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).
Combinatorial Chemistry and Library Synthesis for Accelerated Pyrazole Derivative Discovery
Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds for high-throughput screening. arkat-usa.orgnih.gov This approach has been widely applied to the synthesis of pyrazole derivatives to accelerate the discovery of new drug candidates. nih.gov
Parallel synthesis techniques allow for the creation of a small library of pyrazolylpyrazoles and pyrazolo[1,5-a]pyrimidines. arkat-usa.org Multi-component reactions are particularly efficient for building molecular diversity. nih.govias.ac.in For example, a one-pot, three-component reaction can be used for the combinatorial synthesis of 1,3,4-substituted pyrazoles. nih.gov Another approach involves a four-component, catalyst-free reaction in aqueous media to produce pyrano[2,3-c]pyrazole derivatives. ias.ac.in
By generating a large and diverse library of pyrazole derivatives based on the this compound scaffold, researchers can quickly screen for compounds with desired biological activities, significantly speeding up the early stages of drug discovery. nih.gov For instance, a library of over 60,000 pyrazole-based structures was generated through scaffold decoration to identify potential inhibitors of the SARS-CoV-2 main protease. nih.gov
Coordination Chemistry of 1 Benzyl 5 Phenyl 1h Pyrazole As Ligands
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes involving 1-benzyl-5-phenyl-1H-pyrazole typically involves the reaction of the pyrazole (B372694) ligand with a suitable metal salt in an appropriate solvent. The pyrazole, possessing a pyridine-like nitrogen atom (N2), can act as a monodentate ligand, donating its lone pair of electrons to a metal center.
While specific reports on the synthesis of metal complexes with this compound are not extensively documented, general synthetic routes for pyrazole complexes can be inferred. These reactions are often straightforward, involving the mixing of stoichiometric amounts of the ligand and a metal precursor, such as a metal halide or perchlorate, in a solvent like ethanol, methanol, or acetonitrile. The resulting complexes can then be isolated by crystallization.
The characterization of these complexes relies on a suite of spectroscopic techniques.
Infrared (IR) Spectroscopy: In the IR spectrum of a metal complex of this compound, shifts in the vibrational frequencies of the pyrazole ring, particularly the C=N and C=C stretching vibrations, would be indicative of coordination to the metal ion. These shifts arise from the change in electron density within the ring upon complexation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of diamagnetic metal complexes in solution. Upon coordination, the chemical shifts of the pyrazole ring protons and carbons, as well as those of the benzyl (B1604629) and phenyl substituents, would be expected to change compared to the free ligand. For instance, protons closer to the coordination site would typically exhibit more significant downfield shifts.
UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion and any charge-transfer bands between the metal and the ligand. These spectra are instrumental in determining the coordination geometry around the metal center.
Although detailed spectroscopic data for metal complexes of this compound are scarce in the literature, studies on related pyrazole derivatives provide expected ranges for these spectroscopic markers. For example, in related pyrazole complexes, coordination to a metal ion is confirmed by shifts in the IR bands and notable changes in the NMR chemical shifts of the pyrazole ring protons oncologyradiotherapy.comresearchgate.net.
Binding Modes and Coordination Geometry of this compound Ligands with Metal Centers
The this compound ligand is expected to coordinate to metal centers primarily as a monodentate ligand through its sp²-hybridized N2 atom. The bulky benzyl and phenyl groups at the 1 and 5 positions, respectively, can exert significant steric influence on the coordination environment.
Direct crystallographic data for metal complexes of this compound is limited. However, the crystal structure of the closely related compound, ethyl this compound-3-carboxylate, provides valuable insights researchgate.net. In this structure, the pyrazole ring is essentially planar. The phenyl group at C5 and the benzyl group at N1 are oriented at significant dihedral angles with respect to the pyrazole ring, which would influence how the ligand packs in a coordination sphere and in the solid state researchgate.net.
The coordination geometry adopted by the metal center will depend on the metal ion, its oxidation state, the counter-ion, and the stoichiometry of the ligand-to-metal ratio. Common geometries for metal complexes with monodentate pyrazole ligands include:
Tetrahedral: For metal ions like Zn(II) or Co(II) with four ligands.
Square Planar: Often observed for Ni(II), Pd(II), and Pt(II) complexes.
Octahedral: For many transition metals with six ligands, where other ligands like solvents or counter-ions complete the coordination sphere.
The steric hindrance from the benzyl and phenyl groups may favor lower coordination numbers or lead to distorted geometries. For instance, the bulky nature of these substituents could prevent the coordination of a large number of ligands around a single metal center.
| Metal Ion | Potential Coordination Geometry | Influencing Factors |
| Cu(II) | Distorted Octahedral, Square Pyramidal | Jahn-Teller effect, counter-ion coordination |
| Ni(II) | Octahedral, Square Planar, Tetrahedral | Ligand field strength, steric bulk |
| Zn(II) | Tetrahedral, Distorted Octahedral | Preference for d¹⁰ configuration, ligand-to-metal ratio |
| Pd(II)/Pt(II) | Square Planar | Strong preference for square planar geometry |
Electronic and Magnetic Properties of Pyrazole-Metal Complexes
The electronic and magnetic properties of metal complexes with this compound are dictated by the nature of the metal ion and the coordination geometry.
Electronic Properties: The electronic spectra of these complexes would be dominated by ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, in addition to the d-d transitions of the metal center. The positions and intensities of these bands are sensitive to the geometry of the complex and the nature of the metal-ligand bond.
Magnetic Properties: The magnetic behavior of these complexes depends on the number of unpaired electrons on the metal ion. For instance, complexes with paramagnetic metal ions like Mn(II), Fe(III), Co(II), and Cu(II) would exhibit magnetic moments corresponding to their spin states. The magnitude of the magnetic moment can help in determining the spin state (high-spin or low-spin) and, by extension, the coordination environment. For example, octahedral Ni(II) complexes are typically paramagnetic with two unpaired electrons, while square planar Ni(II) complexes are diamagnetic. Studies on related pyrazolone (B3327878) complexes have shown that the ligands can influence the spin state, with some complexes exhibiting high-spin configurations scirp.org.
| Metal Ion | Possible Spin State | Expected Magnetic Behavior |
| Mn(II) | High-spin (d⁵) | Paramagnetic |
| Fe(III) | High-spin (d⁵) or Low-spin (d⁵) | Paramagnetic |
| Co(II) | High-spin (d⁷) or Low-spin (d⁷) | Paramagnetic |
| Ni(II) | High-spin (d⁸) in octahedral | Paramagnetic |
| Low-spin (d⁸) in square planar | Diamagnetic | |
| Cu(II) | d⁹ | Paramagnetic |
| Zn(II) | d¹⁰ | Diamagnetic |
Catalytic Applications of this compound-Metal Complexes in Organic Transformations
While specific catalytic applications for metal complexes of this compound have not been extensively reported, pyrazole-metal complexes, in general, are known to be active catalysts in a variety of organic transformations. The electronic and steric properties of the this compound ligand suggest that its metal complexes could find utility in several catalytic reactions.
The electron-donating nature of the pyrazole ring can enhance the catalytic activity of the metal center. Potential areas of application include:
Cross-Coupling Reactions: Palladium-pyrazole complexes are known to catalyze Suzuki, Heck, and Sonogashira coupling reactions. The stability and solubility imparted by the benzyl and phenyl groups could be advantageous in these systems.
Oxidation Reactions: Metal complexes of pyrazole derivatives have been used as catalysts for the oxidation of alcohols and other organic substrates.
Polymerization: Pyrazole-ligated metal complexes have been investigated as catalysts for olefin polymerization.
The steric bulk provided by the 1-benzyl and 5-phenyl substituents could play a role in controlling the selectivity of catalytic reactions, for example, by influencing the approach of substrates to the metal's active site. However, without experimental data, these remain areas for future investigation.
Construction of Discrete Polynuclear Complexes and Metal-Organic Frameworks (MOFs) with Pyrazole Ligands
The construction of discrete polynuclear complexes and metal-organic frameworks (MOFs) typically requires ligands that are capable of bridging between two or more metal centers. As a monodentate ligand, this compound is not ideally suited for forming extended structures on its own.
However, it could be incorporated into such structures in several ways:
In conjunction with bridging ligands: It could be used alongside other ligands that have bridging capabilities, such as carboxylates or halides, to form polynuclear complexes or MOFs. In such cases, the this compound would act as a capping ligand.
The bulky nature of the benzyl and phenyl groups would significantly influence the packing in the solid state, potentially leading to the formation of porous materials if incorporated into a MOF structure. The pyrazole moiety is a known component in the synthesis of MOFs, where it can be part of a larger, multifunctional linker. For instance, pyrazole-carboxylic acids have been used to construct heterometallic MOFs acs.org. While there are no specific reports of this compound being used in this context, the general principles of MOF design suggest it could be a viable, albeit non-bridging, component.
Supramolecular Chemistry of 1 Benzyl 5 Phenyl 1h Pyrazole
Self-Assembly Processes and Intermolecular Interactions in N-Benzyl Pyrazole (B372694) Systems
The self-assembly of N-benzyl pyrazole systems is primarily driven by a combination of intermolecular forces, including hydrogen bonding, π-π stacking, and weaker C-H···π interactions. The substitution of a benzyl (B1604629) group on the pyrazole nitrogen introduces significant steric and electronic influences that modulate these interactions. In the case of 1-benzyl-5-phenyl-1H-pyrazole, the presence of two phenyl rings and a pyrazole core provides multiple sites for π-π stacking and C-H···π interactions, which, in conjunction with potential hydrogen bonding, guide the formation of predictable supramolecular architectures.
Hydrogen Bonding Networks in Crystalline Architectures
While this compound itself lacks the classic N-H donor for traditional hydrogen bonding, the introduction of suitable functional groups, such as an amide in N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide, facilitates the formation of robust hydrogen bonding networks. In the crystal structure of this derivative, intermolecular N-H···O and C-H···O hydrogen bonds are key in linking the molecules together. researchgate.net
In the broader context of pyrazole derivatives, hydrogen bonding is a dominant force in determining crystal packing. Unsubstituted or N-H containing pyrazoles readily form N-H···N hydrogen bonds, leading to various motifs like dimers, trimers, and catemers (polymeric chains). researchgate.netiucr.org For instance, 4-benzyl-1H-pyrazole crystallizes to form parallel catemers through N-H···N hydrogen bonds. nih.gov The substitution pattern on the pyrazole ring significantly influences the resulting hydrogen-bonded structure. Symmetrically 3,5-substituted pyrazoles can exhibit particularly short N···N distances, indicating strong hydrogen bonds. nih.gov
The crystal structure of ethyl this compound-3-carboxylate, a related compound, demonstrates the importance of even weaker interactions where classical hydrogen bond donors are absent. In its crystal, H atoms are positioned in idealized locations, suggesting that weaker C-H···O and C-H···π interactions play a crucial role in the supramolecular assembly. researchgate.net
Formation of Defined Supramolecular Motifs: Dimers, Trimers, and Polymeric Aggregates
The self-association of pyrazole derivatives leads to a variety of well-defined supramolecular motifs. mdpi.com The nature of the substituents on the pyrazole ring is a critical determinant of whether discrete oligomers like dimers, trimers, and tetramers will form, or if extended polymeric chains (catemers) are favored. researchgate.netiucr.org
Dimers: Centrosymmetric dimers are a common motif, often formed through a pair of hydrogen bonds. For example, 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid forms dimers via O-H···O hydrogen bonds between the carboxylic acid groups. iucr.org Similarly, 3,5-diphenyl-4-benzyl-1H-pyrazole forms hydrogen-bonded dimers rather than the catemers seen in less substituted analogues. iucr.orgiucr.org
Trimers and Tetramers: Cyclic trimers and tetramers are also observed in the solid state of various pyrazole derivatives, held together by a network of N-H···N hydrogen bonds. mdpi.comresearchgate.net
Polymeric Aggregates (Catemers): In many N-H pyrazoles, including 4-benzyl-1H-pyrazole, molecules link into infinite chains, or catemers, through N-H···N hydrogen bonds. researchgate.netnih.gov The geometry of these chains can vary, forming helical structures. researchgate.net
The aggregation behavior is also influenced by the solvent and solution conditions. In solution, pyrazole molecules can form both linear and cyclic oligomers, but polar protic solvents can compete for hydrogen bonding sites, favoring pyrazole-solvent interactions over pyrazole-pyrazole clustering. mdpi.com
Crystal Engineering Principles Applied to this compound Derivatives
Crystal engineering utilizes the understanding of intermolecular interactions to design and synthesize crystalline materials with desired structures and properties. For pyrazole derivatives, the pyrazole ring is a versatile supramolecular synthon due to its ability to participate in various hydrogen bonding topologies. nih.gov
The principles of crystal engineering can be applied to this compound derivatives by strategically introducing functional groups that can direct the self-assembly process. For example, the introduction of a carboxylic acid group, as seen in 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, reliably leads to the formation of O-H···O hydrogen-bonded dimers. iucr.org
The interplay of different non-covalent interactions is crucial. In the crystal structure of 3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a combination of hydrogen bonding involving water molecules and π-π stacking interactions dictates the formation of a 2D layered structure. semanticscholar.org The planarity of the pyrazole ring and the orientation of the benzyl and phenyl substituents are key parameters that can be tuned to control the final crystal packing.
Table 1: Supramolecular Motifs in Pyrazole Derivatives
| Compound | Key Interactions | Supramolecular Motif |
|---|---|---|
| 4-Benzyl-1H-pyrazole | N-H···N hydrogen bonds | Parallel catemers nih.gov |
| 3,5-Diphenyl-4-benzyl-1H-pyrazole | N-H···N hydrogen bonds | Dimers iucr.orgiucr.org |
| N-Benzyl-5-phenyl-1H-pyrazole-3-carboxamide | N-H···O, C-H···O hydrogen bonds | Linked molecular network researchgate.net |
| 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | O-H···O hydrogen bonds | Centrosymmetric dimers iucr.org |
| 3-(3-Hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Hydrogen bonding with water, π-π stacking | 2D layered structure semanticscholar.org |
Host-Guest Chemistry and Molecular Recognition Phenomena Involving Pyrazole Scaffolds
The pyrazole scaffold is a valuable component in the design of host molecules for molecular recognition due to its structural rigidity and the presence of nitrogen atoms that can act as binding sites. researchgate.net While specific host-guest studies on this compound are not extensively documented, the broader family of pyrazole-containing macrocycles and chemosensors demonstrates the potential of this heterocyclic system.
Pyrazole derivatives can be incorporated into larger macrocyclic structures, creating cavities capable of encapsulating guest molecules or ions. researchgate.netresearchgate.net These synthetic receptors can exhibit high selectivity, for instance, in the binding of anions like fluoride, chloride, and bromide. researchgate.net The design of these host systems often relies on positioning the pyrazole units to create a pre-organized binding pocket.
Furthermore, pyrazole derivatives are effective chemosensors, where the binding of an analyte to the pyrazole-containing molecule results in a detectable signal, such as a change in fluorescence or color. rsc.org The pyrazole unit can act both as a binding site and as part of the signaling unit. The synthetic versatility of pyrazoles allows for the attachment of various functional groups to tune the selectivity and sensitivity of these sensors for a wide range of cations, anions, and neutral molecules. rsc.orgacs.orgacs.org
Applications in Material Science Research
Exploration of Electronic and Optical Properties of Pyrazole (B372694) Derivatives
The electronic and optical properties of pyrazole derivatives are intrinsically linked to their molecular structure. The pyrazole ring itself is a π-rich aromatic system, and the nature of the substituents at various positions can significantly tune its electronic behavior. The presence of phenyl and benzyl (B1604629) groups in 1-benzyl-5-phenyl-1H-pyrazole is expected to extend the π-conjugated system, which can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Theoretical studies on related pyrazole derivatives have provided insights into their electronic characteristics. For instance, density functional theory (DFT) calculations on compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid have shown a relatively large HOMO-LUMO energy gap, suggesting high electronic stability and low chemical reactivity. nih.gov This wide bandgap is a characteristic that can be tailored by altering the substituents. For this compound, the phenyl and benzyl groups are anticipated to modulate this energy gap, potentially bringing it into a range suitable for semiconductor applications.
The optical properties, such as absorption and emission of light, are also dictated by the electronic transitions between these molecular orbitals. Pyrazole derivatives have been investigated for their absorption in the UV-visible region, with the potential for these properties to be fine-tuned for applications in optical devices. researchgate.net The specific absorption and emission wavelengths of this compound would need to be determined experimentally to fully assess its potential in this area.
Table 1: Calculated Electronic Properties of a Related Pyrazole Derivative
| Property | Value | Reference |
| HOMO-LUMO Energy Gap | ~4.458 eV | nih.gov |
| Note: Data for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, not this compound. |
Development of Luminescent and Fluorescent Materials from Pyrazole Scaffolds
The pyrazole scaffold is a key component in the design of many luminescent and fluorescent materials. nih.gov While pyrazole itself is not fluorescent, appropriate substitution can lead to compounds with high fluorescence quantum yields, significant Stokes shifts, and solvatochromic behavior. doi.org These properties are highly desirable for applications in sensing, bioimaging, and light-emitting devices.
The fluorescence in substituted pyrazoles often arises from intramolecular charge transfer (ICT) states, which can be influenced by the electron-donating or electron-withdrawing nature of the substituents and the polarity of the solvent. The phenyl and benzyl groups in this compound could contribute to the formation of such ICT states, potentially leading to interesting photophysical properties.
Research on other pyrazole derivatives has demonstrated their potential as fluorophores. For example, pyrazolyl-substituted diethylene derivatives have been synthesized and investigated as potential multifunctional materials for organic light-emitting diodes, exhibiting significant photoluminescence. researchgate.net Furthermore, coordination polymers derived from pyrazole-5-carboxylic acid have shown promise as luminescent sensors. rsc.org Although specific data for this compound is not available, its structural similarity to these luminescent pyrazoles suggests it could be a candidate for further investigation in this field.
Potential Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The development of efficient and stable materials for organic light-emitting diodes (OLEDs) is a major focus of material science research. Pyrazole derivatives have been explored for their potential use in various layers of OLED devices, including as emitters, hosts, and electron-transporting materials. Their good thermal stability and ability to form stable amorphous films are advantageous for device fabrication and longevity.
The electroluminescent properties of pyrazole derivatives stem from their ability to support stable excited states and efficiently convert electrical energy into light. The emission color can be tuned by modifying the chemical structure of the pyrazole derivative. While there is no specific research on the use of this compound in OLEDs, its core structure is related to compounds that have been investigated for such applications. For instance, pyrazolyl-substituted polyconjugated molecules have been studied for their potential in optoelectronic applications. researchgate.net
The design of new pyrazole-based materials for OLEDs often involves incorporating moieties that enhance charge injection and transport, as well as photoluminescence quantum yield. The phenyl and benzyl groups of this compound could play a role in intermolecular packing and film morphology, which are crucial factors for device performance.
Investigation of Pyrazole Derivatives as Semiconductors and Liquid Crystals
The versatility of the pyrazole core extends to its potential use in organic semiconductors and liquid crystals. The ability to modify the pyrazole ring with various functional groups allows for the tuning of properties required for these applications, such as charge carrier mobility and mesophase formation.
In the context of organic semiconductors, the extended π-conjugation provided by the phenyl and benzyl substituents in this compound could facilitate charge transport. Theoretical studies on related pyrazole structures have explored their potential as insulating or semiconducting materials. tsijournals.com Experimental validation of the charge transport properties of this compound would be necessary to determine its suitability for semiconductor applications.
Future Directions and Emerging Research Avenues for 1 Benzyl 5 Phenyl 1h Pyrazole
Development of Novel and Atom-Economical Synthetic Methodologies
Future research into the synthesis of 1-benzyl-5-phenyl-1H-pyrazole is increasingly focused on the development of novel methodologies that are both efficient and atom-economical. Traditional synthesis methods for pyrazoles, while effective, often involve harsh reaction conditions, hazardous reagents, and environmentally harmful solvents. benthamdirect.com The drive towards greener and more sustainable chemical practices is fueling interest in eco-friendly synthetic routes. nih.govresearchgate.net
Key areas for future development include:
Multicomponent Reactions (MCRs): MCRs are gaining popularity for the synthesis of pyrazole (B372694) derivatives due to their pot, atom, and step economy (PASE). mdpi.com Future work will likely focus on designing novel one-pot, multi-component strategies that combine readily available starting materials to construct the this compound core in a single, efficient step, minimizing waste.
Alternative Energy Sources: Techniques such as microwave and ultrasonic assistance are being explored to accelerate reaction times and improve yields under milder conditions. benthamdirect.com Future methodologies will likely integrate these energy sources to develop more efficient and sustainable protocols for synthesizing N-benzyl pyrazoles.
| Synthetic Strategy | Key Advantages | Future Research Focus |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. nih.govmdpi.com | Design of novel convergent one-pot syntheses. |
| Green Catalysis | Use of recyclable, non-toxic catalysts, mild reaction conditions. nih.govjetir.org | Development of biocatalysts and advanced solid catalysts. |
| Microwave/Ultrasound | Rapid heating, shorter reaction times, often higher yields. benthamdirect.com | Optimization of energy-assisted protocols for scalability. |
Advanced Computational Design and Predictive Modeling for Enhanced Properties
Computational chemistry and molecular modeling are poised to play a transformative role in the future development of this compound derivatives. These in silico tools allow for the rational design of new molecules with enhanced biological activities and improved physicochemical properties, significantly reducing the time and cost associated with traditional trial-and-error approaches.
Future research in this area will likely concentrate on:
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate the structural features of this compound analogs with their biological activities. This will enable the prediction of potency for novel, unsynthesized compounds.
Molecular Docking: Utilizing molecular docking simulations to predict the binding interactions between pyrazole derivatives and their biological targets, such as enzymes or receptors. tandfonline.comnih.govmdpi.com This provides crucial insights into the mechanism of action and helps in designing molecules with higher binding affinity and selectivity. For example, docking studies have been used to investigate the interaction of pyrazole derivatives with enzymes like α-glucosidase and α-amylase. tandfonline.com
Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) of the N-benzyl pyrazole scaffold required for a specific biological activity. This knowledge will guide the design of new derivatives with optimized interactions with the target.
ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the drug discovery process. This helps to identify and eliminate candidates with unfavorable pharmacokinetic profiles.
Multi-Targeted Ligand Design and Polypharmacology based on N-Benzyl Pyrazole
The concept of "one molecule, multiple targets" is a paradigm shift in drug discovery, moving away from the traditional "one molecule, one target" approach. Given the broad spectrum of biological activities associated with the pyrazole nucleus, including anti-inflammatory, anticancer, and antimicrobial effects, the this compound scaffold is an ideal candidate for the development of multi-targeted ligands. researchgate.netnih.gov
Future research will focus on:
Hybrid Molecule Design: Intentionally designing hybrid molecules that combine the this compound core with other pharmacophores. This strategy aims to create single chemical entities that can modulate multiple targets involved in a complex disease, such as cancer or neurodegenerative disorders.
Kinase Inhibitors: Many pyrazole-containing drugs target protein kinases. nih.gov Future efforts will involve designing N-benzyl pyrazole derivatives that can simultaneously inhibit several key kinases in a specific signaling pathway, potentially leading to more effective anticancer therapies with a lower likelihood of drug resistance.
Dual-Action Agents: Developing agents for complex diseases like Alzheimer's, where a single molecule could, for instance, inhibit both acetylcholinesterase (AChE) and beta-secretase (BACE-1), or possess combined enzyme inhibition and antioxidant properties.
Integration of this compound with Nanotechnology and Hybrid Materials Science
The convergence of medicinal chemistry with nanotechnology and materials science opens up new frontiers for pyrazole derivatives. Integrating this compound into advanced material systems can help overcome challenges such as poor water solubility and can enable novel delivery mechanisms.
Emerging research avenues include:
Nanoparticle Formulation: Encapsulating this compound within nanoparticles to enhance its bioavailability, solubility, and therapeutic efficacy. nih.gov Research has shown that formulating a pyrazole derivative into cationic nanoparticles can improve its antibacterial effects. nih.gov Future work will explore various nanocarriers like liposomes, polymeric micelles, and dendrimers for targeted drug delivery.
Drug-Eluting Materials: Incorporating the pyrazole compound into biocompatible polymers or hydrogels to create drug-eluting coatings for medical devices or implantable systems for localized and sustained drug release.
Hybrid Sensors: Developing hybrid materials where the pyrazole derivative acts as a recognition element in a chemosensor. The specific binding properties of the pyrazole moiety could be harnessed to detect specific analytes or biological markers.
| Integration Area | Potential Application | Future Outlook |
| Nanoparticle Delivery | Improved solubility, targeted cancer therapy, enhanced antimicrobial activity. nih.gov | Development of "smart" nanoparticles that release the drug in response to specific stimuli. |
| Functionalized Surfaces | Antimicrobial coatings for medical implants, anti-inflammatory surfaces. | Creation of multi-functional materials with combined therapeutic and structural properties. |
| Hybrid Materials | Components in organic light-emitting diodes (OLEDs), fluorescent probes for bio-imaging. | Design of novel pyrazole-based materials with tailored optoelectronic properties. |
Exploration of Pyrazole Derivatives in Sustainable Chemical Processes
Beyond pharmacology, the unique chemical properties of the pyrazole ring make its derivatives, including this compound, valuable candidates for applications in sustainable chemistry. jetir.org The principles of green chemistry, such as waste minimization and the use of renewable resources, are guiding this exploration. jetir.org
Future research directions include:
Green Solvents: The synthesis and application of pyrazole derivatives are increasingly being performed in green solvents like water, ethanol, or deep eutectic solvents to minimize the use of volatile and toxic organic solvents. nih.govias.ac.in
Corrosion Inhibitors: Investigating N-benzyl pyrazole derivatives as environmentally friendly corrosion inhibitors for metals and alloys, replacing toxic chromate-based inhibitors. The nitrogen atoms in the pyrazole ring can effectively coordinate with metal surfaces to form a protective layer.
Agrochemicals: Designing new pyrazole-based pesticides and herbicides that are highly effective against specific pests but have low toxicity to non-target organisms and are readily biodegradable in the environment. orientjchem.org
Catalysis: Using pyrazole derivatives as ligands in organometallic catalysis. The ability of the pyrazole ring to coordinate with metal centers can be exploited to design new, efficient, and selective catalysts for important organic transformations.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-benzyl-5-phenyl-1H-pyrazole derivatives?
- Methodological Answer : The synthesis typically involves cyclocondensation or multi-step protocols. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives in the presence of DMF-DMA can yield pyrazole cores, followed by benzylation . Multi-step approaches may include Claisen-Schmidt condensations to form chalcone intermediates, followed by cyclization with hydrazines . Evidence from Kuz’menok et al. (2005) also highlights the use of 4,5-dihydropyrazole intermediates for functionalization .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. Programs like SHELX (e.g., SHELXL for refinement) are used to resolve bond lengths, angles, and stereochemistry . For example, Viveka et al. (2016) combined SC-XRD with density functional theory (DFT) to validate the planar geometry of pyrazole rings and intermolecular hydrogen bonding patterns . Pre-experiment steps include crystal growth optimization (e.g., slow evaporation from ethanol/water mixtures) and data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound derivatives with high regioselectivity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency, while ethanol/water mixtures improve crystal purity .
- Catalysis : Pd(PPh₃)₄ in Suzuki-Miyaura couplings enables aryl functionalization at the 5-position .
- Temperature Control : Multi-step reactions often require gradients (e.g., 0°C to reflux) to suppress side products like over-alkylated derivatives .
- Monitoring : TLC/HPLC-MS at intermediate stages ensures regioselective formation. For example, Moon et al. (2015) used intramolecular Friedel-Crafts reactions under aerobic oxidation to achieve >90% yield .
Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK-293, HepG2) to rule out cell-specific effects .
- Target Selectivity Profiling : Use kinase/GPCR panels to identify off-target interactions. For example, pyrazole carboxamides in showed divergent anticonvulsant vs. anticancer activities due to differential AMPA receptor vs. carbonic anhydrase binding .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups at the 3-position enhance enzyme inhibition ).
Q. What computational strategies are recommended for predicting the electronic properties and reactivity of this compound derivatives?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) basis sets model HOMO-LUMO gaps and electrostatic potential maps, aiding in understanding nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) to assess stability of pyrazole-enzyme complexes .
- Docking Studies : Autodock Vina or Schrödinger Suite can predict binding poses to targets like VEGFR2 or MMP9, corroborating experimental IC₅₀ data .
Critical Analysis of Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
